molecular formula C8H19N B1677171 Octodrine CAS No. 543-82-8

Octodrine

Cat. No. B1677171
CAS RN: 543-82-8
M. Wt: 129.24 g/mol
InChI Key: QNIVIMYXGGFTAK-UHFFFAOYSA-N
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Description

Octodrine, also known as Dimethylhexylamine (DMHA), is a central nervous stimulant that increases the uptake of dopamine and noradrenaline . It was originally developed as a nasal decongestant in the 1950s . Today, it is included as an ingredient in products used as dietary supplements to boost workout performance, burn fat, or increase weight loss .


Molecular Structure Analysis

Octodrine has a chemical formula of C8H19N . The molecular lipophilicity potential (MLP) surface of the octodrine molecule shows hydrophobic surfaces depicted in red and polar surfaces in blue .


Chemical Reactions Analysis

There is a lack of publications on the chemical reactions of Octodrine . Future research should focus on establishing the detection and identification of Octodrine, along with potential contaminants, excipients, and other active ingredients in the currently promoted powder-products .


Physical And Chemical Properties Analysis

The physical and chemical properties of Octodrine are not well-documented in the literature. Future research should focus on this aspect .

Safety And Hazards

Octodrine is possibly unsafe when taken by mouth . It might have effects similar to dimethylamylamine (DMAA) which is another stimulant that might cause serious side effects, including heart attack and death . The safety of Octodrine for human use is unknown because no placebo-controlled trials have been conducted .

Future Directions

Future studies should focus on the central effect of Octodrine and its correlation with patterns of cerebral dominance and the lateralization of brain function . Moreover, there is an inadequate body of data in relation to the geographic usage of Octodrine, particularly for contrasting the developing world .

properties

IUPAC Name

6-methylheptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-7(2)5-4-6-8(3)9/h7-8H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIVIMYXGGFTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046535
Record name 2-Amino-6-methylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octodrine

CAS RN

543-82-8
Record name (±)-1,5-Dimethylhexylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=543-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octodrine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octodrine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759813
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Heptanamine, 6-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Amino-6-methylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octodrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.047
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCTODRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GQ9E911BI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
300
Citations
J Dib, C Bosse, M Tsivou, AM Glatt… - Drug testing and …, 2019 - do**.nl
… and heptaminol (Figure 1), it is expected that metabolic conversion of octodrine results in … octodrine. Therefore, the aim of this pilot study was to investigate if and to what extent octodrine …
Number of citations: 10 www.do**.nl
PA Cohen, JC Travis, PHJ Keizers, P Deuster… - Clinical …, 2018 - Taylor & Francis
… and 33 mg of octodrine as a free base compared to the 72 ± 7.5 mg of octodrine per serving … Preliminary studies have been published on the effects of octodrine in animals and humans. …
Number of citations: 72 www.tandfonline.com
V Catalani, M Prilutskaya, A Al-Imam, S Marrinan… - Brain sciences, 2018 - mdpi.com
Background: Octodrine is the trade name for Dimethylhexylamine (DMHA), a central nervous stimulant that increases the uptake of dopamine and noradrenaline. Originally developed …
Number of citations: 36 www.mdpi.com
PA Cohen, JC Travis, C Vanhee, D Ohana… - Clinical …, 2021 - Taylor & Francis
… detected were 2.7 mg to 17 mg of deterenol; 1.3 mg to 20 mg of phenpromethamine (Vonedrine); 5.7 mg to 92 mg of beta-methylphenylethylamine (BMPEA); 18 mg to 73 mg of octodrine…
Number of citations: 46 www.tandfonline.com
M Wang, S Haider, AG Chittiboyina, JF Parcher… - … of pharmaceutical and …, 2018 - Elsevier
… However, octodrine was developed as an oral drug in the European countries, and was formulated to contain 8.2–33 mg of free octodrine in four different drugs [14]. Compared to the …
Number of citations: 7 www.sciencedirect.com
I Shaheen, KS Ahmad - Journal of separation science, 2020 - Wiley Online Library
… Gas chromatography-mass spectroscopy identified acetic acid, d-alanine, and octodrine as … agents and most prominent and significant among them is Octodrine (Figure 3C and Table 3)…
K Kim, L Zilbermintz, M Martchenko - Annals of clinical microbiology and …, 2015 - Springer
… We also observed that Octodrine is more effective in inhibiting serum grown Candida compared to YPD grown Candida, as the inhibitory concentrations of Octodrine were more …
Number of citations: 48 link.springer.com
DRA AL-IMAM - researchgate.net
… • Various articles emerged from our literature searching but only 8 of them referred to Octodrine, Octodrine derivatives and Octodrine-related compounds in the entire scholarly-…
Number of citations: 0 www.researchgate.net
AY Mikshta, LP Erdniev, AA Vlasov… - наша …, 2019 - nbsprot.elpub.ru
… following order: meldonium< octodrine< hypoxene. Joint oral … advantages over the use of octodrine and surpasses hypoxene in … in case of mild affection (octodrine) and for the complex …
Number of citations: 0 nbsprot.elpub.ru
A Al-Imam, BA AbdulMajeed - Global Journal of Health Science, 2017
Number of citations: 9

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